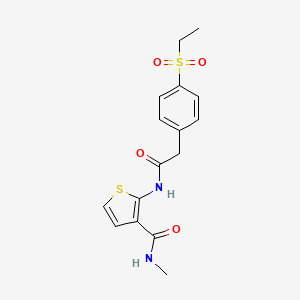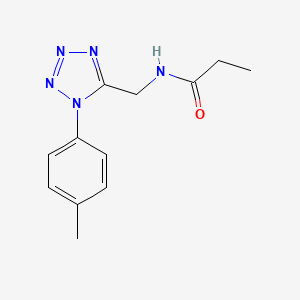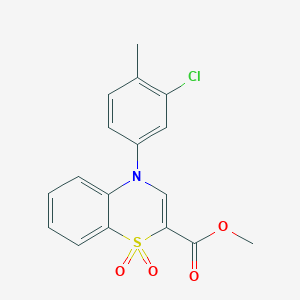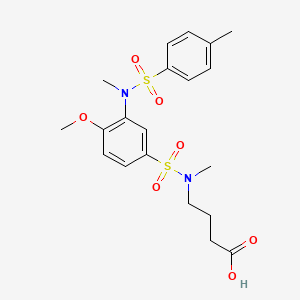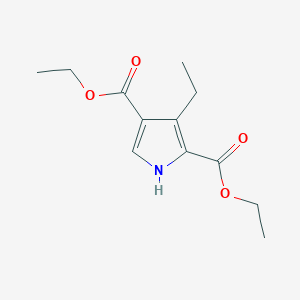
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate (DEP) is an organic compound that has been widely studied for its various properties and applications. DEP is a colorless, crystalline solid with a molecular weight of 214.23 g/mol. It is a derivative of pyrrole and is characterized by its unique structure. DEP is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate has been widely studied for its various properties and applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and chromophores. This compound has also been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents. In addition, this compound has been used in the synthesis of organic catalysts, such as enzymes and organometallic complexes.
Wirkmechanismus
The mechanism of action of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition of enzymes results in the inhibition of the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties, which may play a role in its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-cancer effects in animal studies, as well as anti-tumor effects in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, this compound is a relatively toxic compound, and it should be handled with care in the laboratory.
Zukünftige Richtungen
Future research on Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and organic synthesis. In addition, further research should be conducted to explore the potential therapeutic effects of this compound in humans and animals. Finally, further research should focus on the development of new synthetic methods for the production of this compound.
Synthesemethoden
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through a variety of methods, including the reaction of ethyl chloroacetate and pyrrole. This reaction produces a mixture of this compound and the corresponding pyrrole derivative, which can then be separated and purified by column chromatography. This compound can also be synthesized through the reaction of ethyl chloroacetate and pyrrole in the presence of a base, such as sodium methoxide. This reaction produces a mixture of this compound and the corresponding pyrrole derivative, which can then be separated and purified by column chromatography.
Eigenschaften
IUPAC Name |
diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGICNBLYZXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)
![methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2619268.png)

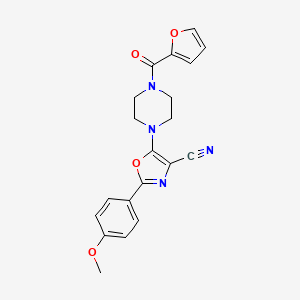
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
![(3-benzylpyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2619272.png)
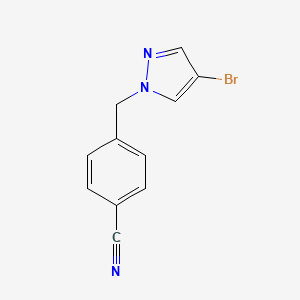
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
